4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine
Description
4-[4-(4-Phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine is a highly substituted pyridine derivative characterized by a central pyridine ring flanked by two pyridin-2-yl groups at the 2- and 6-positions and a 4-(4-phenylphenyl)phenyl group at the 4-position.
Properties
CAS No. |
651724-38-8 |
|---|---|
Molecular Formula |
C33H23N3 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H23N3/c1-2-8-24(9-3-1)25-12-14-26(15-13-25)27-16-18-28(19-17-27)29-22-32(30-10-4-6-20-34-30)36-33(23-29)31-11-5-7-21-35-31/h1-23H |
InChI Key |
BHQXPNGALWEXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common synthetic route includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings. Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Geometry
The target compound’s structure features extensive aromaticity and planar geometry due to its conjugated phenyl and pyridyl substituents. Key comparisons include:
Key Observations :
- The target compound’s phenyl-rich structure likely exhibits strong π-π interactions, similar to 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine, though without the steric bulk of tert-butyl groups .
- Unlike phosphonate-containing analogs (e.g., ), the absence of polar groups in the target compound may limit solubility in polar solvents .
Physicochemical Properties
Thermal Stability
- Polyimides derived from 4-aryl-2,6-bis(4-aminophenyl)pyridine exhibit thermal stability up to 500°C, attributed to aromatic rigidity . The target compound’s similar aryl-pyridine backbone suggests comparable thermal resilience, though experimental data are needed.
Solubility and Host-Guest Interactions
- Phosphine compounds (e.g., AdTPP) in exhibit association constants (Kf ≈ 10²) in scCO2, lower than in water due to solvent polarity effects . The target compound’s non-polar phenyl groups may favor solubility in non-polar solvents but limit host-guest binding efficiency.
- Phosphonate derivatives () demonstrate enhanced solubility in polar solvents, a trait absent in the target compound due to its lack of hydrophilic groups .
Functional Group Effects
| Functional Group | Example Compound | Impact on Properties |
|---|---|---|
| tert-Butyl | 4-(3,5-Ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine | Increases steric hindrance, reduces crystallinity, enhances solubility in organic media |
| Phosphonate | Diethyl (4-([terpyridin]-4'-yl)phenyl)phosphonate | Introduces polarity, improves solubility in polar solvents |
| Thienyl | 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine | Alters electronic properties (electron-rich thiophene vs. electron-deficient pyridine) |
| Methylsulfanyl | 4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine | Modifies electron density and crystal packing via sulfur’s lone pairs |
Key Insight : The target compound’s lack of bulky or polar substituents positions it as a candidate for applications requiring rigid, planar architectures with strong intermolecular aromatic interactions .
Biological Activity
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine (CAS No. 147624-98-4) is a complex organic compound with significant potential in various biological applications. Its structure comprises multiple aromatic rings and pyridine moieties, which contribute to its unique properties and biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine is , with a molecular weight of approximately 616.71 g/mol. The compound features a dipyridine structure that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, a related study demonstrated that dipyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Key Findings:
- Cell Lines Tested: Various human cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549).
- Mechanism: Induction of apoptosis via mitochondrial dysfunction and caspase activation.
Antimicrobial Activity
The antimicrobial properties of dipyridine compounds have also been explored. A study showed that certain derivatives exhibited moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Key Findings:
- Inhibition Zones: Measured using disk diffusion method.
- MIC Values: Minimum inhibitory concentrations were determined, showing effectiveness at micromolar concentrations.
Case Studies
-
Study on Anticancer Effects :
- Objective: To evaluate the cytotoxic effects of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine on cancer cell lines.
- Methodology: MTT assay was employed to assess cell viability.
- Results: The compound showed significant cytotoxicity with IC50 values in the low micromolar range for several cancer cell lines.
-
Antimicrobial Evaluation :
- Objective: To assess the antimicrobial efficacy against selected pathogens.
- Methodology: Disk diffusion and broth microdilution methods were used.
- Results: The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
The mechanisms underlying the biological activities of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine are believed to involve:
- Intercalation into DNA : The planar structure allows it to intercalate between DNA bases, disrupting replication and transcription.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine | C42H28N6 | 616.71 g/mol | Moderate to high | Moderate |
| Related Dipyridine Derivative | C20H16N2 | 304.36 g/mol | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
